2-Methyl-5-(3-methylphenyl)-1-pentene
Overview
Description
Scientific Research Applications
Medicinal Chemistry: Antiviral and Antimicrobial Agents
The indole nucleus, which is structurally similar to 2-Methyl-5-(3-methylphenyl)-1-pentene, has been found in many synthetic drug molecules. Indole derivatives exhibit a range of biological activities, including antiviral and antimicrobial properties . These compounds can bind with high affinity to multiple receptors, making them valuable for developing new therapeutic agents.
Agriculture: Plant Growth Regulators
In agriculture, indole derivatives like Indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan, play a crucial role. They are involved in regulating plant growth and development. The structural similarity of 2-Methyl-5-(3-methylphenyl)-1-pentene to indole suggests potential applications in synthesizing analogs that could act as plant growth regulators .
Materials Science: Advanced Polymer Synthesis
Compounds with a structure related to 2-Methyl-5-(3-methylphenyl)-1-pentene have been used in the synthesis of advanced polymers. For instance, naphthyridines, which share a similar heterocyclic nature, find use as components in light-emitting diodes and dye-sensitized solar cells due to their photochemical properties .
Environmental Science: Eco-Friendly Solvents
The development of eco-friendly solvents is crucial for reducing environmental impact. Oxazole compounds, which are structurally related to 2-Methyl-5-(3-methylphenyl)-1-pentene, have been synthesized through iodine (III)-mediated reactions and are considered versatile building blocks in organic synthesis with potential environmental applications .
Food Industry: Flavor and Fragrance Compounds
Monoterpenes and their derivatives, which include structures similar to 2-Methyl-5-(3-methylphenyl)-1-pentene, are widely used in the food industry for their flavor and fragrance properties. They are found in essential oils and have been studied for their potential as natural additives .
Energy Production: Organic Photovoltaic Materials
In the field of energy production, the synthesis of compounds like 2-methyl-5-ethylpyridine from precursors structurally related to 2-Methyl-5-(3-methylphenyl)-1-pentene has been explored. These compounds are intermediates in the production of materials for organic photovoltaic cells, highlighting the potential of 2-Methyl-5-(3-methylphenyl)-1-pentene in renewable energy technologies .
properties
IUPAC Name |
1-methyl-3-(4-methylpent-4-enyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-11(2)6-4-8-13-9-5-7-12(3)10-13/h5,7,9-10H,1,4,6,8H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLBXBFNYRAEGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCCC(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001251084 | |
Record name | Benzene, 1-methyl-3-(4-methyl-4-penten-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001251084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(3-methylphenyl)-1-pentene | |
CAS RN |
1143461-41-9 | |
Record name | Benzene, 1-methyl-3-(4-methyl-4-penten-1-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1143461-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-methyl-3-(4-methyl-4-penten-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001251084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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